![molecular formula C13H15NO B1308987 1,2,5,7-Tetramethyl-1H-indole-3-carbaldehyde CAS No. 883547-21-5](/img/structure/B1308987.png)
1,2,5,7-Tetramethyl-1H-indole-3-carbaldehyde
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Overview
Description
1,2,5,7-Tetramethyl-1H-indole-3-carbaldehyde (TMICA) is a natural product found in plants, fungi, bacteria and animals. It is a key intermediate in the synthesis of a variety of compounds, including pharmaceuticals, fragrances and food additives. TMICA has been the subject of numerous scientific studies, as it has been found to have a wide range of biological activities.
Scientific Research Applications
- 1,2,5,7-Tetramethyl-1H-indole-3-carbaldehyde serves as a valuable precursor for designing fluorescent probes and sensors. Researchers modify its structure to create derivatives that emit fluorescence upon binding to specific targets (e.g., proteins, nucleic acids, or metal ions). These probes find applications in cellular imaging, drug discovery, and environmental monitoring .
- As a member of the indole family, 1,2,5,7-Tetramethyl-1H-indole-3-carbaldehyde is an ideal precursor for synthesizing bioactive molecules. Its derivatives play a crucial role in constructing complex structures through multicomponent reactions (MCRs). MCRs provide access to intricate molecules, making this compound valuable in drug development and organic synthesis .
- Researchers have explored novel derivatives of indole, including 1,2,5,7-Tetramethyl-1H-indole-3-carbaldehyde , for their antiviral potential. Molecular docking studies have shown promising results against HIV-1, indicating its relevance in antiviral drug discovery .
- The unique electronic structure of indole derivatives contributes to their interesting photophysical properties. Researchers investigate the absorption and emission spectra of compounds like 1,2,5,7-Tetramethyl-1H-indole-3-carbaldehyde for applications in optoelectronics, organic light-emitting diodes (OLEDs), and photovoltaics .
Fluorescent Probes and Sensors
Synthetic Chemistry
Antiviral Research
Photophysical Properties
Mechanism of Action
Target of Action
1,2,5,7-Tetramethyl-1H-indole-3-carbaldehyde, like other indole derivatives, is known to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, they can undergo Schiff bases condensation to form multifunctional silica nano-vehicles and magnetic nanoparticles .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Given the broad range of biological activities associated with indole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular level .
properties
IUPAC Name |
1,2,5,7-tetramethylindole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-8-5-9(2)13-11(6-8)12(7-15)10(3)14(13)4/h5-7H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIBTXYJSUNNKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C(N2C)C)C=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,5,7-Tetramethyl-1H-indole-3-carbaldehyde |
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